molecular formula C15H11Cl6N3O B15162312 2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 151052-44-7

2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No.: B15162312
CAS No.: 151052-44-7
M. Wt: 462.0 g/mol
InChI Key: BLLZAHSARJPHSO-UHFFFAOYSA-N
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Description

2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound known for its unique structure and properties It is a triazine derivative with two trichloromethyl groups and an ethoxyphenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of 2-(4-ethoxyphenyl)ethanol with trichloromethyl triazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a photoinitiator in polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both trichloromethyl and ethoxyphenyl groups makes it a versatile compound with a wide range of applications.

Properties

CAS No.

151052-44-7

Molecular Formula

C15H11Cl6N3O

Molecular Weight

462.0 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

InChI

InChI=1S/C15H11Cl6N3O/c1-2-25-10-6-3-9(4-7-10)5-8-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-8H,2H2,1H3

InChI Key

BLLZAHSARJPHSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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